molecular formula C7H11Cl3N2 B6192085 [(2-chloropyridin-3-yl)methyl](methyl)amine dihydrochloride CAS No. 2648966-32-7

[(2-chloropyridin-3-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B6192085
CAS No.: 2648966-32-7
M. Wt: 229.5
InChI Key:
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Description

(2-chloropyridin-3-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloropyridin-3-yl)methylamine dihydrochloride typically involves the reaction of 2-chloropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

\ \text{2-chloropyridine} + \text{formaldehyde} + \text{methylamine} \rightarrow \text{[(2-chloropyridin-3-yl)methylamine} ]

The product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (2-chloropyridin-3-yl)methylamine dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2-chloropyridin-3-yl)methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of (2-chloropyridin-3-yl)methylamine.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-chloropyridin-3-yl)methylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-chloropyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloropyridin-3-yl)methylamine
  • 2-chloropyridine
  • N-methylpyridin-3-amine

Uniqueness

(2-chloropyridin-3-yl)methylamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.

Properties

CAS No.

2648966-32-7

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5

Purity

95

Origin of Product

United States

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